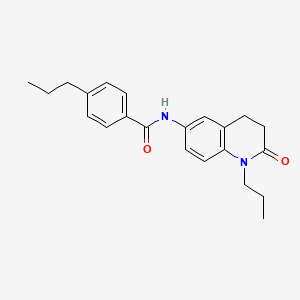

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide is a derivative of tetrahydroquinoline, which is a structural motif found in various bioactive molecules. Tetrahydroquinolines are known for their diverse pharmacological properties and are often synthesized for medicinal chemistry applications.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives can be approached through various methods. One such method is the Pictet-Spengler reaction, which is a classical reaction used to synthesize tetrahydroisoquinoline derivatives, as mentioned in the synthesis of 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones . Although the specific synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving an activated Pictet-Spengler reaction followed by specific functional group transformations.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by a six-membered alicyclic ring fused to a benzene ring. The presence of substituents on the tetrahydroquinoline core can significantly affect the molecule's electronic properties, as seen in the intramolecular charge transfer (ICT) and dual fluorescence observed in NTC6 . The planarization of the molecule, as well as the size of the energy gap between the excited states, plays a crucial role in the ICT process.

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo various chemical reactions, including annulation reactions to form more complex heterocyclic systems. For instance, a rhodium(III)-catalyzed [4+2] annulation of N-arylbenzamidines with 1,4,2-dioxazol-5-ones has been developed to synthesize 4-aminoquinazolines . This showcases the versatility of tetrahydroquinoline derivatives in forming new bonds and rings through selective C-H bond activation.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. The presence of different substituents can lead to variations in solubility, melting points, and stability. The electronic properties, such as dipole moments, can be deduced from solvatochromic measurements, as demonstrated by the dipole moment of around 19 D obtained for NTC6 . These properties are essential for understanding the behavior of these compounds in different environments and their potential applications in drug design.

Applications De Recherche Scientifique

Catalytic Applications and Chemical Synthesis

One study by Rakshit et al. (2011) demonstrates the Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, showcasing a practical and selective method for generating tetrahydroisoquinolinone products. This process underscores the compound's relevance in facilitating efficient and versatile synthetic routes in organic chemistry Rakshit et al., 2011.

Synthesis of Quinazolinones and Isoquinolines

The work by Davoodnia et al. (2010) highlights an efficient procedure for synthesizing 2-arylquinazolin-4(3H)-ones, utilizing tetrabutylammonium bromide as a novel ionic liquid catalyst. This method represents a solvent-free approach, emphasizing the compound's utility in green chemistry and the synthesis of biologically relevant heterocycles Davoodnia et al., 2010.

Exploration of Medicinal Chemistry and Pharmacology

The research by Dehdashti et al. (2013) explores the use of a compound structurally related to N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide, namely 18F-ISO-1, as a cellular proliferative marker in PET imaging for tumors. This study assesses the safety, dosimetry, and potential of imaging tumor proliferation, offering insights into the compound's application in diagnostic and therapeutic contexts in oncology Dehdashti et al., 2013.

Propriétés

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-4-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-3-5-16-6-8-17(9-7-16)22(26)23-19-11-12-20-18(15-19)10-13-21(25)24(20)14-4-2/h6-9,11-12,15H,3-5,10,13-14H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKYHZLWOMEKFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2553515.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2553517.png)

![3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553518.png)

![N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2553523.png)

![5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2553526.png)

![4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2553528.png)